Comprehensive Technical Guide: Structural Characterization and Molecular Properties of 5-Ethylpipecolic Acid Hydrochloride
Comprehensive Technical Guide: Structural Characterization and Molecular Properties of 5-Ethylpipecolic Acid Hydrochloride
Executive Summary
In the landscape of modern drug discovery, functionalized saturated heterocycles serve as critical three-dimensional scaffolds. 5-Ethylpipecolic acid hydrochloride (also known as 5-ethylpiperidine-2-carboxylic acid hydrochloride) is a highly versatile bifunctional building block. By incorporating both a basic secondary amine and an acidic carboxyl group within a piperidine ring, it acts as a conformationally restricted amino acid analog. The addition of an ethyl group at the C5 position introduces significant lipophilicity and steric bulk, making it an invaluable intermediate in the synthesis of complex peptidomimetics and polycyclic pharmaceutical agents, such as the rifamycin derivative CGP-29861[1].
This technical guide provides an in-depth analysis of its structural properties, the causality behind its formulation as a hydrochloride salt, and self-validating protocols for its synthesis and analytical characterization.
Chemical Identity & Core Molecular Properties
Understanding the precise quantitative metrics of this compound is the first step in utilizing it for stoichiometric synthetic workflows. The free base exists naturally as a zwitterion, which can complicate solubility and purification; thus, it is predominantly utilized and stored as a hydrochloride salt[2].
Quantitative Data Summary
| Property | Free Base (5-Ethylpipecolic Acid) | Hydrochloride Salt Derivative |
| IUPAC Name | 5-Ethylpiperidine-2-carboxylic acid | 5-Ethylpiperidine-2-carboxylic acid hydrochloride |
| CAS Registry Number | 79415-20-6[2] | N/A (Salt specific) |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₆ClNO₂ |
| Molecular Weight | 157.21 g/mol | 193.67 g/mol |
| Monoisotopic Mass | 157.1103 Da | 193.0870 Da |
| Hydrogen Bond Donors | 2 | 3 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Chiral Centers | 2 (C2, C5) | 2 (C2, C5) |
Structural Elucidation & Mechanistic Insights
The molecular architecture of 5-ethylpipecolic acid hydrochloride is defined by a six-membered piperidine ring. The spatial arrangement of its substituents dictates its reactivity and biological binding affinity.
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The Piperidine Core: The ring predominantly adopts a chair conformation to minimize steric strain. The protonated nitrogen (N1) in the hydrochloride salt carries a positive charge, which is stabilized by the chloride counterion.
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C2 Carboxylic Acid: Located adjacent to the nitrogen, this group is highly reactive for amide bond formation. In the free base, the proton transfers to the nitrogen to form a zwitterion. The HCl salt forces the carboxylic acid into a fully protonated, neutral state, preventing unwanted self-polymerization during storage.
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C5 Ethyl Group: The ethyl chain at C5 introduces a hydrophobic pocket interaction site. Because C2 and C5 are both stereocenters, the molecule can exist as four distinct stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). The relative stereochemistry (cis vs. trans relationship between the C2-carboxyl and C5-ethyl groups) dictates whether the substituents sit in axial or equatorial positions, fundamentally altering the molecule's 3D vector projection.
Synthesis & Salt Formation (Causality & Workflow)
The Causality of the Hydrochloride Salt
Why convert the free base to a hydrochloride salt? As a zwitterion, the free base exhibits poor solubility in organic solvents (like dichloromethane or ethyl acetate) and is prone to hygroscopic degradation. By treating the free base with anhydrous HCl, the amine is fully protonated. This achieves three critical outcomes:
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Solubility Control: The salt becomes highly crystalline and easy to isolate via filtration.
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Reactivity Masking: It prevents the amine from acting as a nucleophile until a mild base (e.g., DIPEA or TEA) is intentionally added during downstream coupling reactions.
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Shelf-Life Extension: The crystalline lattice excludes ambient moisture, preventing hydrolytic degradation.
Step-by-Step Protocol: Salt Formation
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Dissolution: Suspend 10.0 mmol (1.57 g) of 5-ethylpipecolic acid free base in 20 mL of anhydrous dichloromethane (DCM). Causality: Anhydrous DCM prevents the formation of hydrates, which can disrupt the crystallization lattice.
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Acidification: Cool the suspension to 0 °C under an argon atmosphere. Dropwise, add 1.2 equivalents (12.0 mmol, 3.0 mL) of 4M HCl in anhydrous dioxane. Causality: The low temperature mitigates any exothermic degradation, while dioxane serves as a miscible, non-nucleophilic carrier for the HCl gas.
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Crystallization: Remove the ice bath and stir for 2 hours. The solution will clarify, followed by the precipitation of a fine white powder. Add 10 mL of cold anhydrous diethyl ether to force complete precipitation.
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Isolation: Filter the precipitate under vacuum using a sintered glass funnel. Wash the filter cake with 2 x 5 mL of cold diethyl ether to remove residual dioxane.
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Drying: Dry the product under high vacuum (0.1 mbar) at 40 °C for 12 hours to yield 5-ethylpipecolic acid hydrochloride.
Fig 1: Mechanistic workflow for the synthesis and isolation of 5-ethylpipecolic acid hydrochloride.
Analytical Characterization Protocols
To ensure the integrity of the synthesized building block, a self-validating analytical system must be employed. This means the results of one test (e.g., mass spectrometry) must logically correlate with the structural nuances revealed by another (e.g., NMR).
Step-by-Step Protocol: Self-Validating Validation
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Method: Dissolve 1 mg of the salt in LC-MS grade Methanol. Run on a C18 column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).
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Validation Metric: In positive Electrospray Ionization (ESI+), the chloride counterion is invisible. You must observe the base peak at m/z 158.2 [M+H]⁺ , confirming the intact piperidine core and ethyl substitution[3].
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Nuclear Magnetic Resonance (¹H and ¹³C NMR):
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Method: Dissolve 5 mg of the salt in DMSO-d₆. Causality: DMSO-d₆ is chosen over CDCl₃ because the highly polar hydrochloride salt is insoluble in chloroform.
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Validation Metric: Look for the C2-proton. Because the adjacent nitrogen is protonated (electron-withdrawing), the C2-H signal will shift significantly downfield (typically ~3.8 - 4.2 ppm) compared to the free base. The ethyl group will present as a distinct triplet (CH₃) near 0.9 ppm and a multiplet (CH₂) near 1.3 ppm.
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Chiral High-Performance Liquid Chromatography (HPLC):
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Method: Run the sample on a Chiralcel OD-H column to determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.).
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Validation Metric: Ensure stereochemical purity >95% before utilizing the compound in stereospecific drug synthesis.
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Fig 2: Self-validating analytical workflow confirming structural integrity and purity of the salt.
Applications in Drug Discovery
The true value of 5-ethylpipecolic acid hydrochloride lies in its downstream applications. The molecule acts as an essential precursor for synthesizing complex, biologically active polycyclic systems.
A prominent example is the synthesis of CGP-29861 , a potent rifamycin derivative designed to combat rifampicin-resistant strains of Mycobacterium tuberculosis[1]. In the synthesis of such molecules, the 5-ethylpiperidine-2-carboxylic acid framework undergoes cyclization (often with aziridine derivatives) to form a rigid 7-ethylperhydropyrido[1,2-a]pyrazine core[4]. The ethyl group at the C5 position of the original pipecolic acid ultimately dictates the lipophilic interactions of the resulting drug within the bacterial RNA polymerase binding pocket, significantly extending the drug's elimination half-life.
References
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[2] BLD Pharm. 1037471-93-4 | 6-Ethylpiperidine-2-carboxylic acid | BLD Pharm (Note: Catalog index containing CAS 79415-20-6 for 5-ethylpiperidine-2-carboxylic acid). Source: bldpharm.com. URL:
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[3] EnamineStore. EN300-28272279 - 1-acetyl-5-ethylpiperidine-2-carboxylic acid. Source: enaminestore.com. URL:
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[1] PubMed (NIH). In Vitro Activity of New Rifamycins Against Rifampicin-Resistant M. Tuberculosis and MAIS-complex Mycobacteria. Source: nih.gov. URL:
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[4] PubChemLite. Cgp 29861 (C48H66N4O12). Source: uni.lu. URL:
Sources
- 1. In vitro activity of new rifamycins against rifampicin-resistant M. tuberculosis and MAIS-complex mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1037471-93-4|6-Ethylpiperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. EnamineStore [enaminestore.com:443]
- 4. PubChemLite - Cgp 29861 (C48H66N4O12) [pubchemlite.lcsb.uni.lu]
